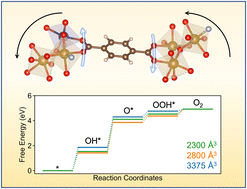Catalytic activities modulated by flexible bimetallic metal–organic frameworks
CrystEngComm Pub Date: 2023-10-27 DOI: 10.1039/D3CE01003A
Abstract
Flexible metal–organic frameworks (MOFs) have been attracting increasing attention in stimuli-responsive applications. However, the effects of the MOF's structural transition on catalysis have been largely unexplored. Herein, the dynamic behaviors and catalytic ability of a flexible bimetallic MOF (i.e., MIL-88B(Fe/Co)) were systematically investigated through density functional theory calculations, which suggested rotary metal nodes and twisted ligands upon lattice contraction, subsequently leading to variable performances in the oxygen evolution reaction as confirmed by the differences in the free energy diagrams. To correlate the catalytic performance with the structural dynamics of the MOFs, partial pair distribution function analysis was carried out, which demonstrated that the short-range order of MIL-88B(Fe/Co) is unaffected by the lattice expansion/contraction, suggesting the intact bond connectivity during the structural transition. The bonding nature of the bimetallic MOF was further investigated through electron localization function analysis, which revealed that structural modulation poses negligible impacts on the bonding interactions in the metal nodes while the contracted structures can cause a closely packed framework. The dependence of the catalytic performance on the dynamic structures demonstrated in this work suggests that the structural transition of the flexible MOFs can be exploited to alter the energy barriers of the elementary steps during the catalysis processes, offering potential avenues to achieving better control over the catalytic pathways for enhanced efficiency.


Recommended Literature
- [1] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†
- [2] New British Standards
- [3] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [4] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [5] Viscosity of aqueous DNA solutions determined using dynamic light scattering
- [6] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [7] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [8] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [9] Cellulose modification by polymer grafting: a review
- [10] Sterols in human milk during lactation: bioaccessibility and estimated intakes†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 134807-28-6









